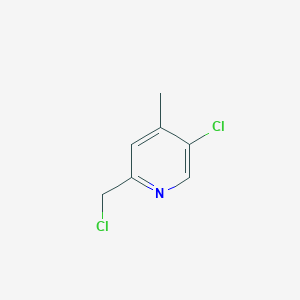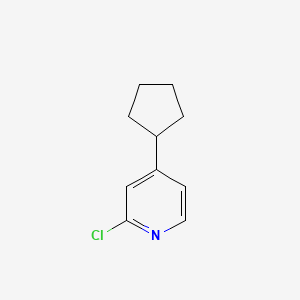![molecular formula C9H11N3O B14848607 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a methanamine group at the 3-position and a methoxy group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and allows for the preparation of imidazo[1,2-a]pyridine derivatives with various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine can undergo several types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanamine group can yield imines or amides, while substitution of the methoxy group can yield various substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the imidazo[1,2-a]pyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atom in the ring.
Imidazo[1,2-a]pyrimidines: These compounds have an additional nitrogen atom in the ring, which can alter their chemical and biological properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to the presence of both a methanamine and a methoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(7-methoxyimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-13-8-2-3-12-7(5-10)6-11-9(12)4-8/h2-4,6H,5,10H2,1H3 |
Clé InChI |
PRSXGIUHPWDGHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=C(N2C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


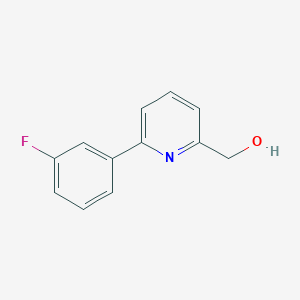
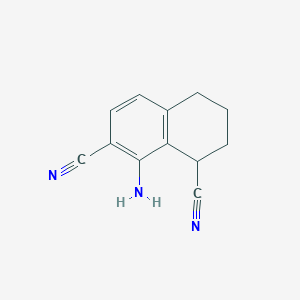


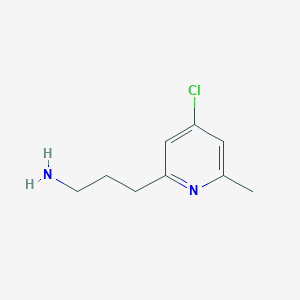
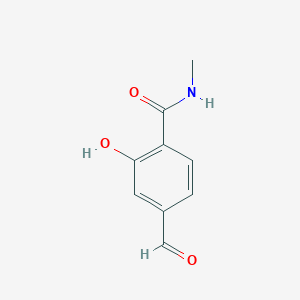
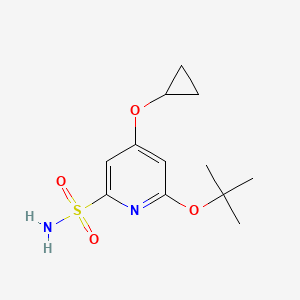
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)



